molecular formula C25H19BrClF3N2O3 B2608791 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 850904-44-8

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2608791
CAS RN: 850904-44-8
M. Wt: 567.79
InChI Key: HJJOHJUWSUMMLB-UHFFFAOYSA-N
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Description

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H19BrClF3N2O3 and its molecular weight is 567.79. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to the compound , have been extensively studied for their therapeutic potential. THIQs are recognized as "privileged scaffolds" due to their presence in natural products and their wide range of biological activities. Research has explored the therapeutic applications of THIQ derivatives, including their anticancer properties and potential as anti-Parkinsonian agents. The U.S. FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcoma highlights the significant potential of these compounds in drug discovery and development (Singh & Shah, 2017).

Radical Cyclizations in Organic Synthesis

The research on radical cyclizations, particularly involving bromobenzyl components similar to those in the compound, has provided valuable insights into the synthesis of carbo- and heterocyclic compounds. These studies have highlighted the importance of controlling the regiochemistry of radical cyclizations for synthesizing physiologically active compounds, demonstrating the versatility of these reactions in creating complex molecular architectures with potential pharmacological applications (Ishibashi & Tamura, 2004).

Environmental Degradation of Acetamide Derivatives

The environmental fate and degradation pathways of acetamide derivatives have been the subject of scientific inquiry, with implications for the ecological safety and potential toxicity of these compounds. Research on advanced oxidation processes (AOPs) for treating acetaminophen, a well-known acetamide derivative, has shed light on the degradation pathways, by-products, and biotoxicity of these compounds. Such studies are crucial for understanding the environmental impact of acetamide derivatives and for developing effective treatment methods to mitigate their ecological footprint (Qutob et al., 2022).

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrClF3N2O3/c26-17-7-4-15(5-8-17)13-32-11-10-18-19(24(32)34)2-1-3-22(18)35-14-23(33)31-21-12-16(25(28,29)30)6-9-20(21)27/h1-9,12H,10-11,13-14H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOHJUWSUMMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

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